molecular formula C16H23N3 B12832432 3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile

3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile

Cat. No.: B12832432
M. Wt: 257.37 g/mol
InChI Key: SPEIODUYRPDKHH-UHFFFAOYSA-N
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Description

3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile is a chemical compound with the molecular formula C16H23N3 It is a derivative of piperidine, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile typically involves the reaction of 1-benzylpiperidine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a nitrile compound to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A precursor in the synthesis of 3-((1-Benzylpiperidin-4-yl)(methyl)amino)propanenitrile.

    4-Methylpiperidine: Another piperidine derivative with different functional groups.

    N-Methylpiperidine: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific structure, which combines a benzyl group, a piperidine ring, and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

3-[(1-benzylpiperidin-4-yl)-methylamino]propanenitrile

InChI

InChI=1S/C16H23N3/c1-18(11-5-10-17)16-8-12-19(13-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-9,11-14H2,1H3

InChI Key

SPEIODUYRPDKHH-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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